1-Methoxy-3-(oxan-4-yl)propan-2-amine
CAS No.: 1249772-50-6
Cat. No.: VC7538962
Molecular Formula: C9H19NO2
Molecular Weight: 173.256
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1249772-50-6 |
---|---|
Molecular Formula | C9H19NO2 |
Molecular Weight | 173.256 |
IUPAC Name | 1-methoxy-3-(oxan-4-yl)propan-2-amine |
Standard InChI | InChI=1S/C9H19NO2/c1-11-7-9(10)6-8-2-4-12-5-3-8/h8-9H,2-7,10H2,1H3 |
Standard InChI Key | XMIFCXXBUPSNJO-UHFFFAOYSA-N |
SMILES | COCC(CC1CCOCC1)N |
Introduction
Structural Characteristics
Molecular Architecture
The compound features a propan-2-amine backbone substituted with a methoxy group (-OCH) at position 1 and an oxan-4-yl group (tetrahydropyran ring) at position 3. The oxane ring adopts a chair conformation, with the ether oxygen contributing to its stereoelectronic properties . The amine group’s chirality at position 2 makes it a candidate for asymmetric synthesis.
Key Structural Parameters:
Property | Value |
---|---|
IUPAC Name | 1-Methoxy-3-(oxan-4-yl)propan-2-amine |
SMILES | NC(CC1CCOCC1)COC |
InChI Key | XMIFCXXBUPSNJO-UHFFFAOYNA-N |
Chiral Centers | 1 (C2) |
The tetrahydropyran ring’s equatorial positioning minimizes steric strain, while the methoxy group enhances solubility in polar solvents .
Synthesis and Manufacturing
Synthetic Routes
The primary synthesis involves reductive amination of 1-methoxy-3-(oxan-4-yl)propan-2-one (CAS 1248138-49-9), a ketone precursor .
Step 1: Preparation of Ketone Intermediate
1-Methoxy-3-(oxan-4-yl)propan-2-one is synthesized via Friedel-Crafts acylation or Grignard reactions, though exact protocols are proprietary .
Step 2: Reductive Amination
The ketone is treated with ammonium acetate and sodium cyanoborohydride () in methanol, yielding the amine :
Purification via column chromatography (silica gel, ethyl acetate/hexane) achieves >95% purity .
Industrial Scale-Up Challenges
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Cost of Oxane Derivatives: Tetrahydropyran precursors are expensive due to multi-step synthesis .
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Chiral Resolution: Enantiomeric separation requires chiral stationary phases, increasing production costs .
Physical and Chemical Properties
Physicochemical Profile
Property | Value | Source |
---|---|---|
Boiling Point | 262.2 ± 10.0 °C (Predicted) | |
Density | 0.970 ± 0.06 g/cm³ | |
pKa | 8.54 ± 0.10 | |
LogP | 1.02 | |
Solubility | Moderate in polar solvents |
The compound’s basicity (pKa ~8.54) facilitates protonation under acidic conditions, enhancing water solubility .
Stability and Reactivity
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Thermal Stability: Decomposes above 300°C, releasing CO and NH .
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Oxidation: The amine group is susceptible to oxidation, necessitating inert storage conditions .
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Hydrolysis: Stable under neutral pH but degrades in strong acids/bases via cleavage of the ether bond .
Applications and Uses
Pharmaceutical Intermediates
The compound serves as a chiral building block for:
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Antiviral Agents: Analogous amines are used in protease inhibitors .
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Neurological Drugs: Structural similarity to neuraminidase inhibitors suggests potential in Alzheimer’s research .
Catalysis
Its amine group can coordinate to metals, enabling use in asymmetric catalysis (e.g., hydrogenation of ketones) .
Material Science
Incorporation into polymers enhances thermal stability due to the rigid oxane ring .
Hazard Statement | Precautionary Measure |
---|---|
H315: Skin irritation | Wear nitrile gloves |
H319: Eye irritation | Use safety goggles |
H335: Respiratory irritation | Use fume hood |
First Aid Measures
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